4-Bromobicyclo[2.1.1]hexan-1-amine
Description
4-Bromobicyclo[2.1.1]hexan-1-amine is a bicyclic amine featuring a bromine substituent at the 4-position of a strained [2.1.1]hexane scaffold. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the combination of a rigid bicyclic framework and a polarizable bromine atom.
Properties
Molecular Formula |
C6H10BrN |
|---|---|
Molecular Weight |
176.05 g/mol |
IUPAC Name |
4-bromobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10BrN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
InChI Key |
UMYOJBADXDKMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine typically involves the use of photochemistry. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core . This reaction can be carried out under mild conditions, making it an efficient route for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for 4-Bromobicyclo[2.1.1]hexan-1-amine are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene offer bulk manufacturing and sourcing services for this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobicyclo[2.1.1]hexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[2.1.1]hexane derivatives.
Scientific Research Applications
4-Bromobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can influence various biochemical pathways, although specific details on its molecular targets are still under investigation .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Fluorine
The substitution of bromine with fluorine significantly alters physicochemical and biological properties:
- Polarizability and Reactivity : Bromine’s higher polarizability enhances electrophilic reactivity, making the bromo derivative more reactive in SN2 reactions compared to the fluoro analog. Fluorine’s electronegativity, however, increases metabolic stability, a critical factor in drug design.
Table 1: Substituent Comparison
Ring Size Variations: [2.1.1]hexane vs. [2.2.1]heptane
Larger bicyclic frameworks, such as [2.2.1]heptane, exhibit reduced ring strain and altered steric profiles:
Table 2: Ring Size Impact
| Property | [2.1.1]hexane Framework | [2.2.1]heptane Framework |
|---|---|---|
| Ring Strain | High | Moderate |
| Example Price | Not commercially listed | $172/100 mg (carboxylic acid) |
| Steric Hindrance | Compact | Increased bulk |
Functional Group Modifications: Amine vs. Ester/Carboxylic Acid
Functional group changes influence solubility and reactivity:
- Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-84-7) is an ester derivative with higher lipophilicity than the amine, making it suitable for prodrug applications .
- 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2231674-62-5) introduces a carbamate-protected amine, enhancing stability during synthetic workflows .
Table 3: Functional Group Effects
| Compound Type | Key Property | Application |
|---|---|---|
| Amine | Basic, nucleophilic | Drug candidates |
| Ester | Lipophilic, hydrolyzable | Prodrug intermediates |
| Carboxylic Acid | Polar, ionizable | Metal-chelating agents |
Research and Commercial Considerations
- Thermophysical Behavior : While data for 4-bromobicyclo[2.1.1]hexan-1-amine are lacking, studies on linear amines like hexan-1-amine show that longer alkyl chains reduce self-association in mixtures, a trend likely applicable to bicyclic analogs .
- Synthetic Challenges : The strained [2.1.1]hexane scaffold complicates large-scale synthesis, contrasting with more accessible [2.2.2]octane derivatives like bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2) .
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